molecular formula C17H17N3O B7792749 3-Benzyl-2-hydrazinyl-8-methoxyquinoline

3-Benzyl-2-hydrazinyl-8-methoxyquinoline

Cat. No.: B7792749
M. Wt: 279.34 g/mol
InChI Key: YNUSDOVQFVYMES-UHFFFAOYSA-N
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Description

3-Benzyl-2-hydrazinyl-8-methoxyquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzyl, hydrazinyl, and methoxy groups in the structure of this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-hydrazinyl-8-methoxyquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the quinoline derivative with hydrazine or hydrazine derivatives under appropriate conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through benzylation reactions using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry approaches to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-hydrazinyl-8-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-hydrazinyl-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.

    Pathways Involved: The compound can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylquinoline: Lacks the benzyl and methoxy groups, leading to different chemical properties and biological activities.

    8-Methoxyquinoline: Lacks the benzyl and hydrazinyl groups, resulting in different reactivity and applications.

    3-Benzylquinoline:

Uniqueness

3-Benzyl-2-hydrazinyl-8-methoxyquinoline is unique due to the presence of all three functional groups (benzyl, hydrazinyl, and methoxy) in its structure. This combination of groups contributes to its distinct chemical properties and broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(3-benzyl-8-methoxyquinolin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-21-15-9-5-8-13-11-14(17(20-18)19-16(13)15)10-12-6-3-2-4-7-12/h2-9,11H,10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUSDOVQFVYMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=C(N=C21)NN)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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